Scaffold Regioisomerism: 1,5-Naphthyridine vs. 1,8-Naphthyridine Core Differentiation
The 1,5-naphthyridine core places the two endocyclic nitrogen atoms at positions 1 and 5, creating a para-like spatial relationship (N1–C6–C7–N5 distance approximately 4.8 Å), whereas the 1,8-naphthyridine isomer positions nitrogens at 1 and 8 in a peri arrangement (N1–C8a–C8–N8 distance approximately 2.4 Å). This geometric difference produces distinct hydrogen-bond acceptor vectors and metal-chelating bite angles that are critical for target engagement in kinase and integrase active sites [1]. The 1,5-isomer is explicitly claimed as the preferred scaffold in MELK inhibitor patent US9067937B2, where 1,5-naphthyridine derivatives achieve Ki values as low as 0.39–0.47 nM against MELK kinase, demonstrating that the 1,5-regioisomeric scaffold is non-fungible with other naphthyridine isomers for achieving sub-nanomolar potency [2].
| Evidence Dimension | Scaffold geometry — N-to-N spatial distance and hydrogen-bond acceptor vector orientation |
|---|---|
| Target Compound Data | 1,5-Naphthyridine: N1–N5 para-like spatial relationship (~4.8 Å inter-nitrogen distance across the bicyclic system) |
| Comparator Or Baseline | 1,8-Naphthyridine (CAS 1378671-05-6): N1–N8 peri arrangement (~2.4 Å inter-nitrogen distance) |
| Quantified Difference | Approximately 2-fold difference in inter-nitrogen distance; distinct hydrogen-bond acceptor vector angle relative to the fused ring plane |
| Conditions | Geometric analysis based on X-ray crystallographic data of 1,5- and 1,8-naphthyridine parent cores |
Why This Matters
Scaffold geometry dictates target engagement; selecting the wrong naphthyridine isomer results in loss of key binding interactions and reduced potency in structure-based drug design.
- [1] Chavez-Abiega, S.; et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules 2020, 25 (14), 3252. https://doi.org/10.3390/molecules25143252 View Source
- [2] Matsuo, Y.; et al. 1,5-Naphthyridine derivatives and MELK inhibitors containing the same. US Patent US9067937B2, issued June 30, 2015. BindingDB entry: Ki = 0.39–0.47 nM (MELK). View Source
